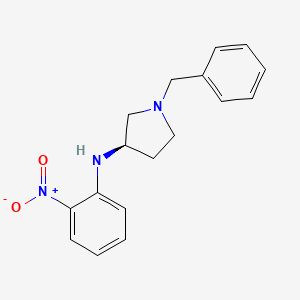
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by the presence of a chlorophenyl group, multiple methoxy groups, a phenyl group, and a carbonitrile group attached to a pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Additionally, the presence of the carbonitrile group may allow the compound to interact with nucleophilic sites in biological molecules, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities, such as antimicrobial and antiproliferative effects.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain the chlorophenyl group and are known for their antiviral activities.
Uniqueness
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is unique due to the presence of multiple methoxy groups and a carbonitrile group attached to the pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
61222-98-8 |
|---|---|
分子式 |
C22H22ClNO5 |
分子量 |
415.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H22ClNO5/c1-25-21(26-2)19(15-10-12-17(23)13-11-15)18(14-24)20(16-8-6-5-7-9-16)29-22(21,27-3)28-4/h5-13,19H,1-4H3 |
InChI 键 |
GTLDLWIETKBQHX-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
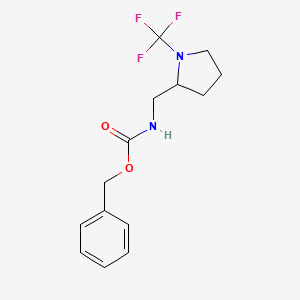
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
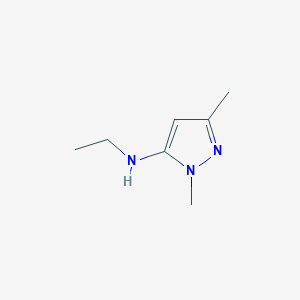
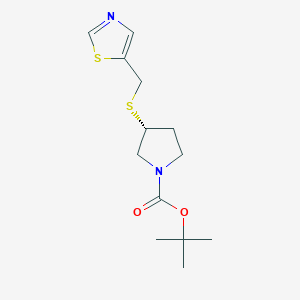

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
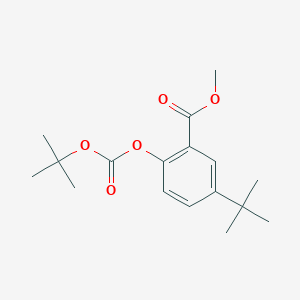
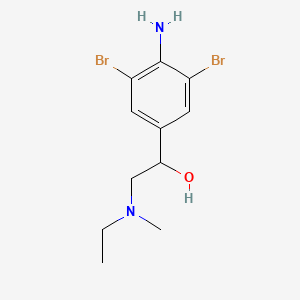
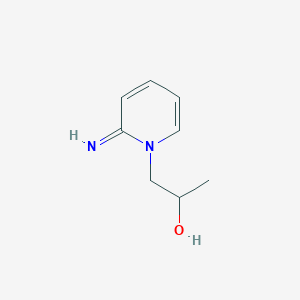
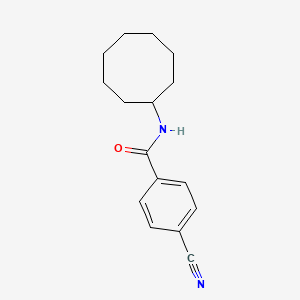
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
